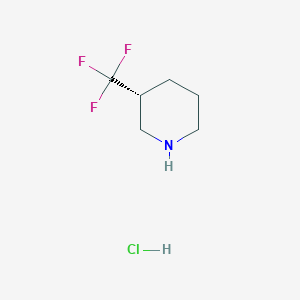

(R)-3-(Trifluoromethyl)piperidine hydrochloride

描述

®-3-(Trifluoromethyl)piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group at the third position

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-(Trifluoromethyl)piperidine hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the radical trifluoromethylation of piperidine derivatives. This process can be carried out using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of radical initiators .

Industrial Production Methods: Industrial production of ®-3-(Trifluoromethyl)piperidine hydrochloride often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

化学反应分析

Reduction Reactions

The compound participates in stereoselective reductions under controlled conditions. A notable example involves imine intermediates derived from δ-lactam precursors:

Reaction pathway :

Imine 13 → 2-Trifluoromethylpiperidine (2)

| Reagent | Solvent | Temperature | Yield | Product Configuration |

|---|---|---|---|---|

| NaBH(OAc)₃ (2 equiv) | MeOH | Room temp | 71% | Retained (R)-stereochemistry |

This reduction preserves chirality through non-acidic conditions, avoiding racemization .

Phosphorylation Reactions

The trifluoromethyl group enables unique phosphorus-based modifications:

Stepwise phosphonate formation :

-

Initial phosphorylation:

-

Yield: 92%

-

Catalyst: Boron trifluoride etherate

-

-

Hydrolysis to α-aminophosphonic acid:

Hydrogenation Catalysis

The compound serves as a hydrogenation product from chiral pyridinium precursors:

Iridium-catalyzed asymmetric hydrogenation :

| Parameter | Optimal Value |

|---|---|

| Catalyst | [Ir(COD)Cl]₂/(R)-DifluorPhos |

| Pressure | 800 psi H₂ |

| Solvent | DCM/i-PrOH (3:1) |

| Temperature | 25°C |

| Enantiomeric Excess | Up to 90% ee |

Substrate scope :

| R Group | Aryl Substituent | Yield (%) | ee (%) |

|---|---|---|---|

| Me | C₆H₅ | 95 | 90 |

| Me | 4-MeC₆H₄ | 84 | 89 |

| Et | C₆H₅ | 82 | 87 |

X-ray crystallography confirmed the cis-(2R,3S,6R) configuration in hydrogenation products .

Ugi-Type Multicomponent Reactions

The imine intermediate undergoes azido-Ugi reactions with isocyanates:

Reaction system :

Mechanistic Insights

-

Electron-withdrawing effect : The -CF₃ group enhances reactivity in hydrogenation by polarizing the π-system of precursor pyridinium salts .

-

Steric guidance : The chiral piperidine ring directs reagent approach, explaining high diastereoselectivity (>20:1 dr) in phosphorylation .

-

Acid-base stability : Hydrochloride salt formation prevents N-H tautomerization during reductions, preserving stereochemical fidelity .

Experimental protocols emphasize:

-

Strict moisture control for phosphorylation steps

-

Triethylamine quenching post-hydrogenation to liberate free amine

-

HPLC monitoring of enantiomeric ratios using benzamide derivatives

This reactivity profile establishes (R)-3-(Trifluoromethyl)piperidine hydrochloride as a versatile chiral building block for asymmetric synthesis and drug discovery.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C₆H₁₁ClF₃N

- Structure : The compound features a piperidine ring with a trifluoromethyl group at the 3-position, which imparts unique electronic properties due to the presence of three fluorine atoms. This configuration enhances lipophilicity, aiding in membrane permeability and target interaction within biological systems.

Scientific Research Applications

- Drug Development :

- Biological Activity :

- Calcium Overload Blockers :

Case Studies and Findings

作用机制

The mechanism of action of ®-3-(Trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

- ®-3-(Trifluoromethyl)pyridine hydrochloride

- ®-3-(Trifluoromethyl)pyrrolidine hydrochloride

- ®-3-(Trifluoromethyl)azepane hydrochloride

Comparison: ®-3-(Trifluoromethyl)piperidine hydrochloride is unique due to its specific piperidine ring structure and the position of the trifluoromethyl group. Compared to similar compounds, it may exhibit different chemical reactivity and biological activity, making it a valuable compound for specific applications .

生物活性

(R)-3-(Trifluoromethyl)piperidine hydrochloride is a compound that has garnered attention due to its biological activities, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to significantly enhance the biological properties of organic compounds, and this article explores the biological activity of this specific piperidine derivative.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted at the third position with a trifluoromethyl group. This substitution is crucial as the trifluoromethyl group is a strong electron-withdrawing moiety that can influence the compound's lipophilicity, membrane permeability, and overall biological activity.

Biological Activities

-

Anticancer Activity :

- Studies have indicated that trifluoromethyl-substituted piperidines exhibit significant anticancer properties. For instance, compounds similar to (R)-3-(Trifluoromethyl)piperidine have been shown to inhibit tumor growth in various cancer models by inducing apoptosis in cancer cells through mechanisms involving the down-regulation of anti-apoptotic proteins like Bcl-2 and up-regulation of pro-apoptotic proteins such as Bax and caspases .

-

Anti-inflammatory Effects :

- The introduction of trifluoromethyl groups has also been associated with anti-inflammatory activities. Research has demonstrated that these compounds can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which plays a pivotal role in inflammatory responses . In vitro studies using RAW264.7 macrophages showed that these compounds could reduce the release of pro-inflammatory cytokines like TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS) .

-

Antimicrobial Properties :

- Trifluoromethyl piperidine derivatives have demonstrated broad-spectrum antimicrobial activity, including antibacterial, antifungal, and antiviral effects. The presence of the trifluoromethyl group enhances the interaction with microbial targets, leading to increased efficacy against various pathogens .

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Protein Interactions : The trifluoromethyl group alters the electronic properties of the molecule, allowing it to form stronger interactions with target proteins involved in cell signaling pathways related to cancer and inflammation .

- Induction of Apoptosis : By affecting the expression levels of key apoptotic regulators, these compounds can promote programmed cell death in malignant cells .

- Inhibition of Key Enzymes : Some studies suggest that trifluoromethyl piperidines may inhibit enzymes critical for pathogen survival or proliferation, although specific targets remain to be fully elucidated .

Case Studies

Several studies have highlighted the effectiveness of this compound and its analogs:

- Study on HepG2 Cells : A study demonstrated that a related trifluoromethyl-substituted compound significantly induced apoptosis in HepG2 liver cancer cells through modulation of apoptosis-related proteins .

- Inflammation Model : In an experimental model involving RAW264.7 macrophages, treatment with trifluoromethyl piperidines resulted in decreased levels of inflammatory markers following LPS stimulation, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Data Table

属性

IUPAC Name |

(3R)-3-(trifluoromethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFJYLYZLJHSIF-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1419075-99-2 | |

| Record name | Piperidine, 3-(trifluoromethyl)-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1419075-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-(trifluoromethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。